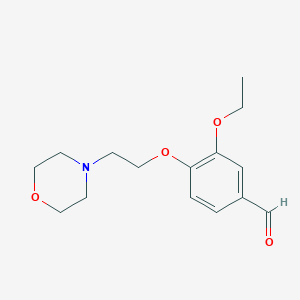
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H21NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” can be represented by the InChI code:1S/C15H21NO4/c1-2-18-14-8-7-13(9-17)11-15(14)20-10-6-16-3-5-19-4-12-16/h7-9,11H,2-6,10,12H2,1H3 . This indicates that the molecule consists of a benzaldehyde core with ethoxy and morpholinoethoxy substituents at the 3- and 4-positions, respectively. Physical And Chemical Properties Analysis
“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 279.33 g/mol .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) have gained attention for treating recalcitrant compounds in water environments, including pharmaceuticals and persistent organic pollutants. Although not directly mentioning 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, studies on AOPs highlight the degradation pathways of complex organic molecules, generating a variety of by-products. These insights can be applied to understand the potential environmental fate and treatment options for similar complex organic compounds in water treatment systems (Qutob et al., 2022).
Enzymatic Treatment of Organic Pollutants
The enzymatic approach to remediation of organic pollutants has shown potential for the degradation of recalcitrant compounds. Enzymes, in conjunction with redox mediators, have been utilized to enhance the efficiency of degradation. This method points to a biological approach that could be considered for the breakdown of complex molecules such as 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, potentially minimizing environmental impact and facilitating its removal from wastewater (Husain & Husain, 2007).
Morpholine Derivatives in Pharmacology
Morpholine derivatives, including compounds with structures similar to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, play an essential role in the development of pharmaceuticals due to their diverse pharmacological activities. This review emphasizes the broad spectrum of activities associated with morpholine derivatives, suggesting potential areas of research and application for compounds containing morpholine and pyran analogues in drug development and therapeutic agents (Asif & Imran, 2019).
Antioxidant Activity Analysis
The study of antioxidants is crucial for understanding the oxidative stability and potential health benefits of various compounds. Analytical methods for determining antioxidant activity, such as ORAC and DPPH assays, provide insights into the reactivity of compounds towards free radicals. This knowledge is vital for evaluating the antioxidant potential of complex molecules, including those similar to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, for applications in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIGUWFSCPOXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

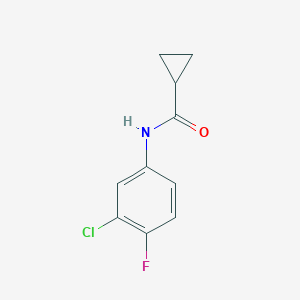
![1-[3-(4-Bromophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B442741.png)
![2-{[3-(4-Ethylphenoxy)-2-hydroxypropyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B442742.png)
![4-Tert-butylphenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B442744.png)
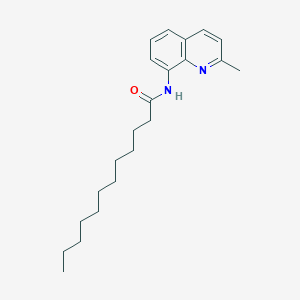
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442747.png)
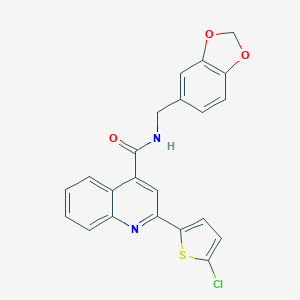
![2-Chlorophenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B442751.png)
![N-cycloheptyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B442752.png)
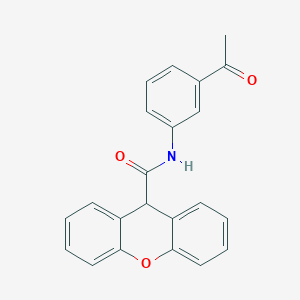
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B442754.png)
![2-({[3-(Aminocarbonyl)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442757.png)
![N-(4-chlorobenzyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442760.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-3-({3-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-3-oxopropyl}sulfanyl)propanamide](/img/structure/B442761.png)